Cas no 1213541-23-1 ((1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine)

(1S)-1-(2-Methoxyquinolin-3-yl)ethan-1-amine is a chiral amine derivative of 2-methoxyquinoline, characterized by its stereospecific (S)-configuration at the ethanamine moiety. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and oncological pathways. Its methoxyquinoline scaffold enhances binding affinity to certain receptors, while the chiral center allows for enantioselective interactions. The compound exhibits high purity and stability under standard conditions, making it suitable for rigorous synthetic applications. Its structural features enable precise modulation of pharmacokinetic properties in drug discovery, offering advantages in selectivity and metabolic stability for lead optimization.
(1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine structure
1213541-23-1 structure
Product Name:(1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine
CAS No:1213541-23-1
MF:C12H14N2O
MW:202.252362728119
CID:6060050
PubChem ID:131505511
Update Time:2025-10-29

(1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine
    • EN300-1870131
    • 1213541-23-1
    • Inchi: 1S/C12H14N2O/c1-8(13)10-7-9-5-3-4-6-11(9)14-12(10)15-2/h3-8H,13H2,1-2H3/t8-/m0/s1
    • InChI Key: ODLVKLMIALHWFZ-QMMMGPOBSA-N
    • SMILES: O(C)C1C(=CC2C=CC=CC=2N=1)[C@H](C)N

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 48.1Ų

(1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine Pricemore >>

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(1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine Related Literature

Additional information on (1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine

Recent Advances in the Study of (1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine (CAS: 1213541-23-1)

The compound (1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine (CAS: 1213541-23-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral amine, characterized by its quinoline scaffold, has been identified as a promising candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its pharmacological properties.

A study published in the Journal of Medicinal Chemistry (2023) explored the compound's role as a selective inhibitor of certain enzymes involved in neurodegenerative pathways. The research demonstrated that (1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine exhibits high binding affinity to target proteins, with a notable IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease and Parkinson's disease.

In addition to its neurological applications, recent investigations have highlighted the antimicrobial properties of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that (1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine shows potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, offering a new avenue for addressing antibiotic resistance.

The synthesis of (1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine has also been a focal point of recent research. A team of chemists developed an enantioselective synthetic route using asymmetric hydrogenation, achieving high yield and purity (Angewandte Chemie, 2023). This advancement addresses previous challenges in obtaining the compound in optically pure form, which is critical for its pharmacological evaluation.

Future research directions for (1S)-1-(2-methoxyquinolin-3-yl)ethan-1-amine include further optimization of its pharmacokinetic properties, such as bioavailability and metabolic stability, as well as expanded preclinical testing. The compound's unique structural features and promising biological activities position it as a valuable candidate for continued investigation in drug discovery pipelines.

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